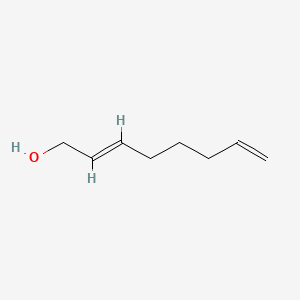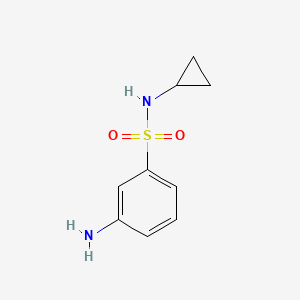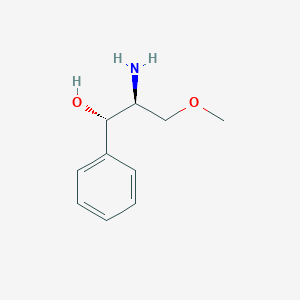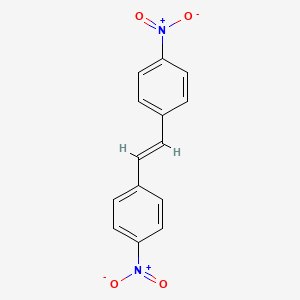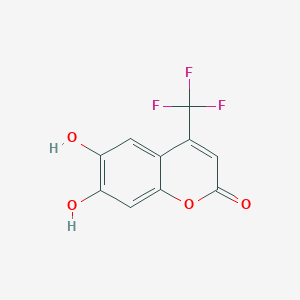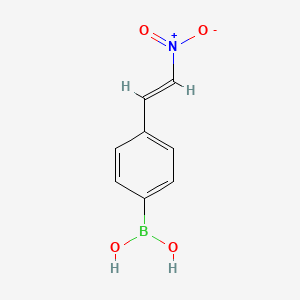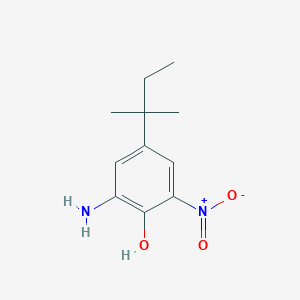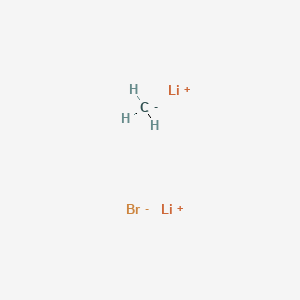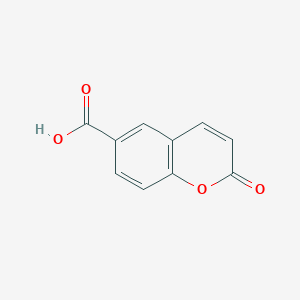
2-オキソ-2H-クロメン-6-カルボン酸
概要
説明
2-Oxo-2H-chromene-6-carboxylic acid is a chemical compound with the empirical formula C10H6O4 and a molecular weight of 190.15 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring
科学的研究の応用
2-Oxo-2H-chromene-6-carboxylic acid has a wide range of scientific research applications:
生化学分析
Biochemical Properties
2-Oxo-2H-chromene-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human pancreatic lipase, an enzyme that hydrolyzes triglycerides into diglycerides, monoglycerides, and free fatty acids . This interaction is crucial for understanding the compound’s potential therapeutic applications, particularly in metabolic disorders.
Cellular Effects
2-Oxo-2H-chromene-6-carboxylic acid influences various cellular processes. It has been observed to exhibit neuroprotective and antioxidant activities, which are essential for maintaining cellular health . The compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent in neurodegenerative diseases and oxidative stress-related conditions.
Molecular Mechanism
The molecular mechanism of 2-Oxo-2H-chromene-6-carboxylic acid involves its binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as pancreatic lipase, by binding to the active site and preventing substrate access . This inhibition can lead to changes in gene expression and metabolic pathways, highlighting the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxo-2H-chromene-6-carboxylic acid have been studied over time. The compound is relatively stable under standard conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that it can maintain its biological activity over extended periods, making it a viable candidate for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Oxo-2H-chromene-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and neuroprotective activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Oxo-2H-chromene-6-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Oxo-2H-chromene-6-carboxylic acid within cells and tissues involve specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are essential for its biological activity and therapeutic potential.
Subcellular Localization
2-Oxo-2H-chromene-6-carboxylic acid is localized in specific subcellular compartments, such as the cytoplasm and mitochondria . This localization is directed by targeting signals and post-translational modifications, which are crucial for the compound’s activity and function within cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-chromene-6-carboxylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation of salicylaldehyde with Meldrum’s acid, followed by cyclization . This reaction is typically catalyzed by a base such as piperidine or pyridine and conducted under reflux conditions.
Another method involves the use of microwave irradiation to accelerate the reaction. In this approach, salicylaldehyde and Meldrum’s acid are reacted in the presence of a natural base derived from agro-waste extract . This method offers the advantages of reduced reaction time and increased yield.
Industrial Production Methods
Industrial production of 2-Oxo-2H-chromene-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-Oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.
Common Reagents and Conditions
Oxidation: Oxidation of 2-Oxo-2H-chromene-6-carboxylic acid can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted chromene derivatives .
作用機序
The mechanism of action of 2-Oxo-2H-chromene-6-carboxylic acid involves several molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial properties are linked to its interaction with bacterial cell membranes and enzymes, leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
2-Oxo-2H-chromene-6-carboxylic acid can be compared with other similar compounds, such as:
- Coumarin-3-carboxylic acid
- Chromone-3-carboxylic acid
- 4-Chromanone
- 3-Formylchromone
These compounds share a similar chromene or coumarin core structure but differ in their functional groups and substitution patterns . The uniqueness of 2-Oxo-2H-chromene-6-carboxylic acid lies in its specific functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2-oxochromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)14-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDYGOYVXEKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424000 | |
| Record name | 6-Carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7734-80-7 | |
| Record name | 6-Carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


